

Application of GSK620 in Psoriasis Research Models

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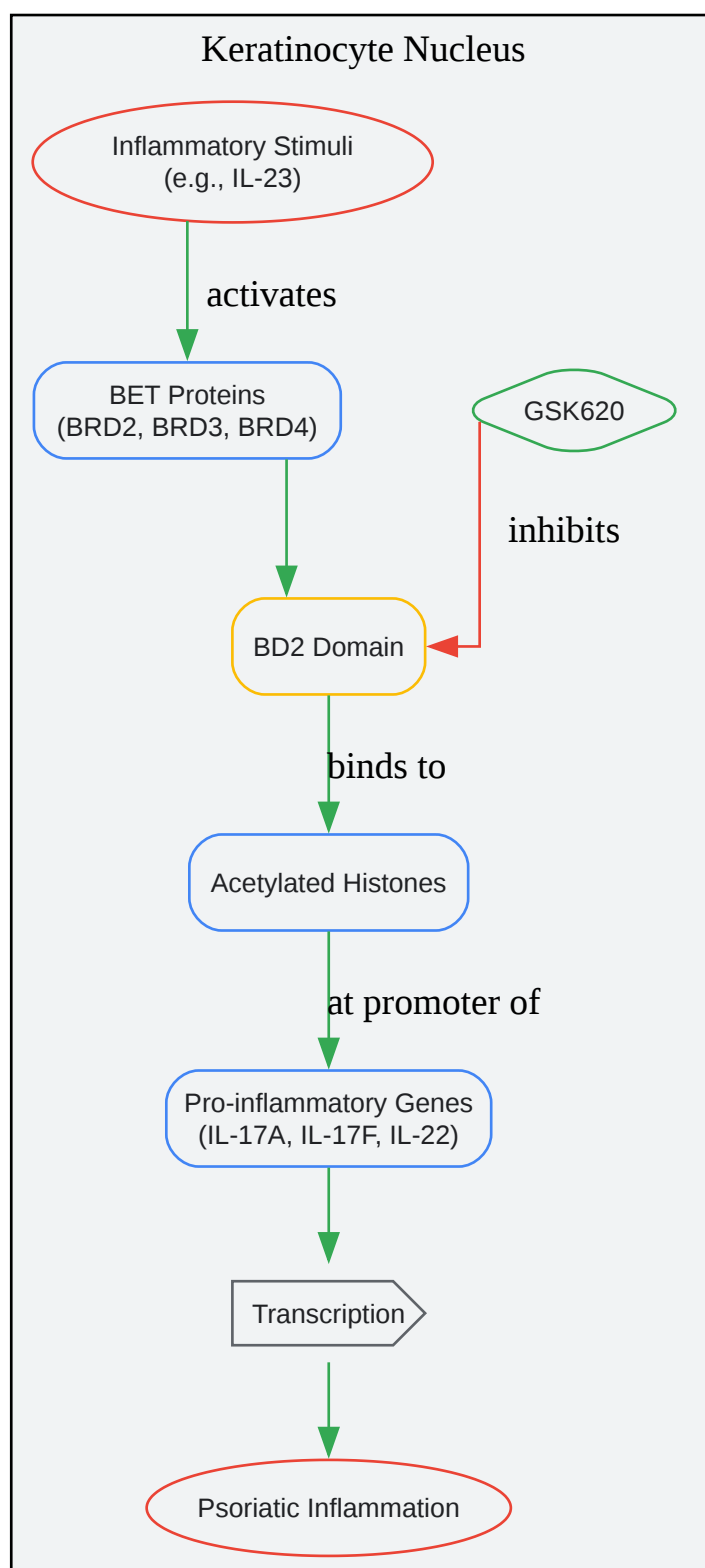
For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK620 is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) protein family.[1][2][3] BET proteins are epigenetic readers that play a crucial role in regulating gene transcription.[4] By selectively targeting BD2, **GSK620** has demonstrated significant efficacy in preclinical models of inflammation, including psoriasis.[4][5] This document provides detailed application notes and protocols for the use of **GSK620** in established psoriasis research models.

Mechanism of Action

In the context of psoriasis, the inflammatory cascade is driven by the activation of immune cells and keratinocytes, leading to the overexpression of pro-inflammatory cytokines such as Interleukin-17A (IL-17A), IL-17F, and IL-22.[6][7][8] BET proteins, particularly through their BD2 domain, are involved in the transcriptional activation of these inflammatory genes.[4][9] **GSK620**, by inhibiting BD2, disrupts the binding of BET proteins to acetylated histones at the promoter regions of these genes, thereby downregulating their expression and mitigating the inflammatory response.[4]



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Figure 1: Proposed mechanism of action of **GSK620** in psoriasis.

In Vivo Psoriasis Model: Imiquimod (IMQ)-Induced Dermatitis

The imiquimod (IMQ)-induced psoriasis-like skin inflammation model in mice is a widely used and robust model that recapitulates many features of human psoriasis, including epidermal hyperplasia, immune cell infiltration, and a characteristic cytokine profile.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Quantitative Data Summary

The following table summarizes the in vivo efficacy of **GSK620** in the IMQ-induced psoriasis mouse model.[\[4\]](#)[\[5\]](#)

Parameter	Vehicle Control	GSK620 (30 mg/kg, oral, daily)	Percentage Reduction
Clinical Score (Erythema & Plaque)	High	Significantly Reduced	Superior to apremilast [5]
Epidermal Hyperplasia	Present	Significantly Reduced	-
Gene Expression (Skin)			
IL17a	Upregulated	Significantly Reduced	-
IL17f	Upregulated	Significantly Reduced	-
IL22	Upregulated	Significantly Reduced	-

Experimental Protocol: IMQ-Induced Psoriasis in Mice

This protocol is based on methodologies described by Gilmour et al. (2020) and other established protocols.[\[4\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)



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Figure 2: Experimental workflow for the in vivo IMQ-induced psoriasis model.

Materials:

- **GSK620**
- Imiquimod cream (5%)
- Vehicle for **GSK620** (e.g., 0.5% HPMC, 0.1% Tween 80 in water)
- C57BL/6 mice (female, 8-12 weeks old)
- Electric shaver
- Calipers
- Reagents for RNA extraction and qRT-PCR
- Reagents for histology (formalin, paraffin, H&E stain)

Procedure:

- Acclimatization: Acclimatize mice for at least one week before the experiment.
- Induction of Psoriasis:
 - On day 0, shave the dorsal skin of the mice.
 - From day 1 to day 9, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back.[\[12\]](#)[\[13\]](#)
- **GSK620** Administration:
 - Prepare **GSK620** formulation in the appropriate vehicle.
 - Administer **GSK620** (e.g., 30 mg/kg) or vehicle daily via oral gavage, starting from day 1 and continuing until day 9.[\[4\]](#)

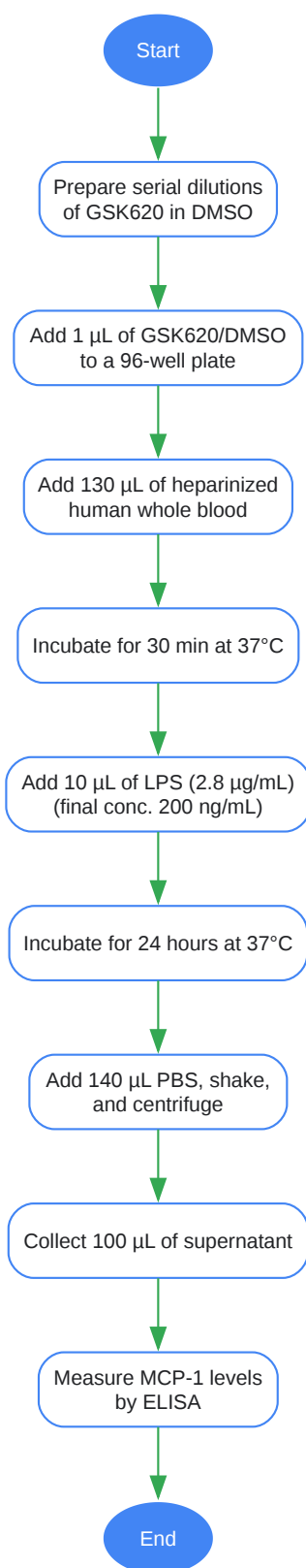
- Monitoring and Scoring:
 - Monitor the mice daily for signs of inflammation.
 - Score the severity of erythema, scaling, and thickness of the back skin daily using a modified Psoriasis Area and Severity Index (PASI). Each parameter can be scored from 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative score represents the overall disease severity.[\[11\]](#)
 - Measure ear thickness daily using calipers as an additional indicator of systemic inflammation.
- Endpoint Analysis (Day 10):
 - Euthanize the mice.
 - Collect skin biopsies from the treated area.
 - For Histology: Fix one portion of the skin biopsy in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and immune cell infiltration.
 - For Gene Expression Analysis: Snap-freeze another portion of the skin biopsy in liquid nitrogen and store at -80°C. Extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of Il17a, Il17f, and Il22.

In Vitro Psoriasis Model: Cytokine Release in Human Whole Blood

An in vitro assay using human whole blood stimulated with lipopolysaccharide (LPS) can be used to assess the anti-inflammatory properties of **GSK620** by measuring the inhibition of pro-inflammatory cytokine release, such as Monocyte Chemoattractant Protein-1 (MCP-1).[\[2\]](#)[\[3\]](#)[\[14\]](#)

Experimental Protocol: MCP-1 Release Assay in Human Whole Blood

This protocol is adapted from methodologies described for evaluating BET inhibitors.[\[14\]](#)



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Figure 3: Workflow for the in vitro human whole blood MCP-1 release assay.

Materials:

- **GSK620**
- Dimethyl sulfoxide (DMSO)
- Fresh human whole blood collected in sodium heparin tubes
- Lipopolysaccharide (LPS) from E. coli
- RPMI 1640 medium
- Phosphate-buffered saline (PBS)
- 96-well tissue culture plates
- ELISA kit for human MCP-1 (CCL2)

Procedure:

- Prepare **GSK620** dilutions: Prepare a serial dilution of **GSK620** in 100% DMSO at 140 times the final desired concentrations.
- Plate setup: Add 1 μ L of the diluted **GSK620** or DMSO (vehicle control) to the wells of a 96-well plate.
- Add whole blood: Add 130 μ L of fresh, heparinized human whole blood to each well.
- Pre-incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 30 minutes.
- Stimulation: Prepare a 2.8 μ g/mL solution of LPS in RPMI 1640 medium. Add 10 μ L of this solution to each well to achieve a final LPS concentration of 200 ng/mL. The total volume in each well should be 140 μ L.
- Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
- Sample processing:
 - Add 140 μ L of PBS to each well.

- Seal the plate and shake for 10 minutes to lyse the red blood cells.
- Centrifuge the plate at 2500 rpm for 10 minutes.
- MCP-1 measurement: Carefully collect 100 µL of the supernatant and measure the concentration of MCP-1 using a commercially available ELISA kit according to the manufacturer's instructions.
- Data analysis: Calculate the IC₅₀ value for **GSK620** by plotting the percentage inhibition of MCP-1 production against the log concentration of **GSK620**.

Future Directions and Other Potential Models

While **GSK620** has shown promise in the IMQ-induced mouse model, its application could be extended to other psoriasis research models:

- Keratinocyte-based in vitro models: Human keratinocyte cell lines (e.g., HaCaT) or primary human epidermal keratinocytes can be stimulated with a cocktail of pro-inflammatory cytokines (e.g., IL-17A, IL-22, TNF-α, IL-1α, and Oncostatin M) to mimic the psoriatic phenotype.^{[15][16][17][18][19][20][21]} **GSK620** could be tested in these models to assess its direct effects on keratinocyte proliferation and inflammatory gene expression.
- Genetically engineered mouse models: Models that spontaneously develop psoriasis-like skin inflammation due to genetic modifications (e.g., K14-AREG transgenic mice) could be used to evaluate the long-term efficacy of **GSK620**.
- Xenotransplantation models: Transplanting human psoriatic skin onto immunodeficient mice provides a model that closely resembles human disease. This model could be valuable for confirming the efficacy of **GSK620** on human psoriatic tissue.

Conclusion

GSK620 represents a promising therapeutic candidate for psoriasis due to its selective inhibition of the BD2 domain of BET proteins and its demonstrated efficacy in preclinical models. The protocols and data presented here provide a comprehensive guide for researchers to further investigate the potential of **GSK620** in the context of psoriasis and other inflammatory skin diseases.

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